molecular formula C8H9NO4 B8332641 1-(3-Nitrophenyl)-1,2-ethanediol CAS No. 101999-47-7

1-(3-Nitrophenyl)-1,2-ethanediol

Cat. No. B8332641
M. Wt: 183.16 g/mol
InChI Key: IYGXIMNQCSZWHE-UHFFFAOYSA-N
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Patent
US08207167B2

Procedure details

2-Hydroxy-2-(3-nitrophenyl)ethyl acetate (18 g) was dissolved in MeOH (180 mL) and cooled to 0° C. K2CO3 (22 g) was added and the reaction stirred at room temperature for 2 hours. The mixture was concentrated under vacuum, quenched by addition of water (100 mL) and extracted with ethyl acetate (2×100 mL). The EtOAc layer was dried over Na2SO4 and concentrated to give the crude title compound (13 g, 88%).
Name
2-Hydroxy-2-(3-nitrophenyl)ethyl acetate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[N+:13]([C:9]1[CH:8]=[C:7]([CH:6]([OH:16])[CH2:5][OH:4])[CH:12]=[CH:11][CH:10]=1)([O-:15])=[O:14] |f:1.2.3|

Inputs

Step One
Name
2-Hydroxy-2-(3-nitrophenyl)ethyl acetate
Quantity
18 g
Type
reactant
Smiles
C(C)(=O)OCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.